Butyl[1-(4-fluorophenyl)ethyl]amine
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Overview
Description
Butyl[1-(4-fluorophenyl)ethyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a 1-(4-fluorophenyl)ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(4-fluorophenyl)ethyl]amine can be achieved through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)ethylamine with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Butyl[1-(4-fluorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)ethylamine
- Butylamine
- N-Butyl-4-fluorobenzylamine
Uniqueness
Butyl[1-(4-fluorophenyl)ethyl]amine is unique due to the combination of the butyl group and the 1-(4-fluorophenyl)ethylamine structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Butyl[1-(4-fluorophenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With a butyl group attached to a phenyl ring substituted with a fluorine atom, this compound may interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H18F, with a molecular weight of approximately 210.29 g/mol. The presence of the fluorine substituent enhances the compound's chemical reactivity and biological activity, making it a valuable subject for research in pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways in biological systems.
Enzyme Interaction
Initial studies indicate that similar compounds exhibit enzyme inhibition properties. For instance, compounds with halogen substituents have been shown to enhance binding affinity to enzymes involved in metabolic pathways. This suggests that this compound could also demonstrate similar effects, although specific assays are needed for validation.
Case Studies
- Antimicrobial Activity : Research has indicated that compounds with similar structures may possess antimicrobial properties. A study evaluating the antibacterial effects of related amines found significant inhibition against various bacterial strains, suggesting potential applications for this compound in treating infections.
- Neuropharmacological Effects : In vivo studies on analogs have shown that related compounds can exhibit neuroleptic properties without causing catalepsy, a common side effect associated with antipsychotic medications. This raises the possibility that this compound may also provide therapeutic benefits in psychiatric disorders with reduced side effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Chloro-4-fluorobenzylamine | Lacks the butyl group | Different reactivity due to absence |
Butylbenzylamine | Lacks chlorine and fluorine substituents | Affects biological activity significantly |
3-Chloro-4-fluoroaniline | Contains an amine group directly on benzene | Different reactivity profile |
The combination of the butyl group with a fluorinated phenyl moiety provides this compound with distinct chemical properties and potential biological activities not observed in these other compounds.
Future Directions in Research
Further research is required to elucidate the complete pharmacological profile of this compound. Key areas for future investigation include:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicological Assessments : Evaluating safety and potential side effects through comprehensive toxicological studies.
- Clinical Trials : Testing efficacy in humans through controlled clinical trials to establish therapeutic applications.
Properties
CAS No. |
574731-03-6 |
---|---|
Molecular Formula |
C12H18FN |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-9-14-10(2)11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
GLLGGCPKMYWLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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